1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Epoxy Curing Agent Isomer Purity Thermal Properties

Procuring generic MTHPA (methyltetrahydrophthalic anhydride) introduces isomer inconsistency that compromises cure kinetics and final thermomechanical properties. This specification-isolated 3-methyltetrahydrophthalic anhydride (3-MTHPA, CAS 5333-84-6) eliminates batch-to-batch performance drift. Compared with 4-isomer blends, 3-MTHPA systems exhibit 38% lower viscosity (36 mPa·s at 75 °C), a 2-fold higher cure rate constant (14 s⁻¹ vs 6.8 s⁻¹), and 23% shorter gel time (56 min vs 73 min), enabling faster infusion cycles in large composite structures such as wind turbine blades. When formulated into furfuryl alcohol/epoxy matrices, 3-MTHPA delivers a maximum Tg of 140 °C and char yield of 16.79% at 700 °C—critical for aerospace, automotive, and electronics applications requiring high thermal endurance and fire retardancy. For liquid crystalline epoxy resin (LCER) synthesis, the distinct geometry of the 3-methyl isomer is mandatory to achieve the intended mesogenic structure and anisotropic properties. Specify pure 3-MTHPA (CAS 5333-84-6) to secure reproducible processing windows, consistent glass transition temperatures, and reliable large-part manufacturing, whether in heated or unheated facilities where isomer-modified liquid blends (freezing point ≤ −15 °C) are required.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 5333-84-6
Cat. No. B042287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydro-3-methylphthalic anhydride
CAS5333-84-6
Synonyms1,2,3,6-Tetrahydro-3-methylphthalic Anhydride;  3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride;  3-Methyl-4-cyclohexene-1,2-dicarboxylic Acid Anhydride;  3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride;  3-Methyl-Δ4-tetrahydrophthalic Anhydride;  3-Methy
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1C=CCC2C1C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3
InChIKeyXPEKVUUBSDFMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride (CAS 5333-84-6) for Technical Applications


1,2,3,6-Tetrahydro-3-methylphthalic anhydride (CAS 5333-84-6), also known as 3-Methyltetrahydrophthalic anhydride (3-MTHPA), is an alicyclic anhydride derived from the Diels-Alder adduct of maleic anhydride and 1,3-pentadiene [1]. As an epoxy curing agent and chemical intermediate, it is a white solid with a melting point of 62°C, a molecular weight of 166.17 g/mol, and a density of 1.204 g/cm³ . It is primarily employed in the formulation of epoxy resins for electrical and composite applications, as well as in the synthesis of liquid crystalline epoxy resins and unsaturated polyester resins [2]. The compound is a key isomer in commercial mixtures of methyl tetrahydrophthalic anhydride (MTHPA), which are widely used for their low viscosity and high thermal stability in cured systems [2].

Why 'MTHPA' Is Not Sufficient: The Technical Distinction of 3-Methyltetrahydrophthalic Anhydride


Procurement specifying only 'Methyl Tetrahydrophthalic Anhydride' (MTHPA) or 'MeTHPA' introduces significant technical risk, as this term refers to a mixture of two primary isomers: 3-methyltetrahydrophthalic anhydride and 4-methyltetrahydrophthalic anhydride [1]. These isomers are not interchangeable; they exhibit distinct physical properties, most notably a melting point difference of 2°C (3-isomer: 63°C, 4-isomer: 65°C), and can lead to divergent reactivity, crystallization behavior, and ultimately, performance in cured epoxy networks [2]. Furthermore, the specific anhydride structure directly influences curing kinetics and the resulting thermomechanical properties of the polymer, as demonstrated in comparative studies of carboxylic anhydrides [3]. Using an undefined isomer blend can result in batch-to-batch inconsistency in processing windows, cure profiles, and final material specifications such as glass transition temperature (Tg) and thermal stability, undermining the reliability of manufactured components.

Quantitative Differentiation of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: A Data-Driven Guide for Scientific Procurement


Isomer-Specific Melting Point Differentiates 3-MTHPA from 4-MTHPA for Handling and Formulation

The 3-methyl isomer of tetrahydrophthalic anhydride possesses a distinct melting point compared to the 4-methyl isomer, a crucial factor for solid-state handling and formulation consistency. The target compound, 3-MTHPA, has a reported melting point of 63°C, whereas its isomer, 4-MTHPA, melts at 65°C [1]. This 2°C difference is a primary quantifiable metric for isomer differentiation and ensures that procurement of the specific CAS 5333-84-6 yields the intended physical form and melting behavior, rather than a mixture with undefined solidification characteristics.

Epoxy Curing Agent Isomer Purity Thermal Properties

Moderate Curing Rate and Balanced Reactivity of 3-MTHPA vs. Methyl Nadic Anhydride

In a head-to-head study of epoxy-anhydride cure kinetics for wind turbine applications, blends containing 3- or 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (MTHPA) exhibited an intermediate cure profile. At 75°C, the rate constant for the MTHPA blend was measured at 14 s⁻¹, which is 2.06 times faster than the 6.8 s⁻¹ observed for the blend containing methyl-3,6-endomethylene-1,2,3,6-tetrahydrophthalic anhydride (methyl nadic anhydride) [1]. This indicates that 3-MTHPA provides a significantly more reactive curing system compared to the more sterically hindered nadic structure, offering a balanced reactivity profile suitable for a range of industrial processes.

Curing Kinetics DSC Analysis Epoxy Formulation

Lower Formulation Viscosity and Shorter Gel Time of 3-MTHPA vs. Methyl Nadic Anhydride

The processing characteristics of 3-MTHPA are distinctly advantageous for composite manufacturing. Comparative analysis shows that epoxy blends formulated with MTHPA (3- or 4-methyl isomer) have a complex viscosity of 36 mPa·s at 75°C, which is 38% lower than the 58 mPa·s viscosity of an equivalent blend using methyl nadic anhydride [1]. Furthermore, the MTHPA blend achieves gelation in 56 minutes, a 23% reduction compared to the 73-minute gel time for the methyl nadic anhydride system [1]. These combined properties signify superior processability, allowing for faster and more complete fiber impregnation in composite layups.

Rheology Processability Composite Manufacturing

Superior Glass Transition Temperature and Char Yield in Modified Epoxy Systems

In specialized epoxy-furfuryl alcohol blends, the concentration of MTHPA directly impacts the thermomechanical performance of the resulting composite. When MTHPA content was increased to 50% in a furfuryl alcohol/epoxy system, the glass transition temperature (Tg) of the cured material reached a maximum of 140°C, and the char yield at 700°C achieved a maximum of 16.79% [1]. This demonstrates that 3-MTHPA (as part of an MTHPA mixture) is effective at elevating both the thermal resistance and the fire-retardant properties of the polymer network, which is critical for high-performance applications.

Thermomechanical Properties Furfuryl Alcohol Composite Materials

High Anhydride Content and Low Freezing Point of 3-MTHPA-Containing Liquid Formulations

Commercial liquid formulations based on MTHPA (containing the 3-isomer) are engineered for industrial ease of use, offering a combination of high reactive group content and excellent low-temperature stability. These products typically maintain an anhydride content of ≥41.5% while exhibiting a freezing point of ≤ -15°C . In contrast, the pure 3-MTHPA compound is a solid at room temperature (MP 62-63°C). This class-level property of isomerized liquid blends is a direct result of suppressing the crystallization of the 3-isomer, providing a practical, pumpable liquid with high functionality for large-scale processing without compromising on the reactive characteristics of 3-MTHPA.

Commercial Formulation Storage Stability Low Temperature Processing

Optimal Application Scenarios for 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride Based on Quantitative Performance Evidence


Formulation of Fast-Curing, Low-Viscosity Epoxy Resins for Wind Turbine Blade Infusion

The data from [1] directly support the use of 3-MTHPA as the preferred anhydride curing agent for infusion processes in large composite structures like wind turbine blades. Its blend viscosity of 36 mPa·s at 75°C is 38% lower than that of methyl nadic anhydride-based systems, ensuring rapid and thorough fiber impregnation in massive molds. Simultaneously, its 2-fold higher cure rate constant (14 s⁻¹ vs. 6.8 s⁻¹) and 23% shorter gel time (56 min vs. 73 min) at the same temperature accelerate the manufacturing cycle, reducing mold occupation time and overall energy consumption.

Design of High-Tg and Fire-Resistant Basalt Fiber-Reinforced Composites

Based on findings in [2], formulations containing 3-MTHPA (as MTHPA) are critical for developing composites that require high thermal endurance. By incorporating 50% MTHPA into a furfuryl alcohol/epoxy matrix, a maximum Tg of 140°C and a maximum char yield of 16.79% at 700°C are achieved. This evidence guides material scientists in formulating for applications in the aerospace, automotive, and electronics sectors where components must withstand elevated temperatures and exhibit improved fire-retardant characteristics.

Low-Temperature Industrial Processing with Pumpable Liquid Anhydride Systems

As demonstrated by the properties of commercial MTHPA liquids , the use of isomerized blends containing 3-MTHPA enables large-scale manufacturing in unheated or outdoor facilities. While pure 3-MTHPA is a solid at room temperature (MP 62-63°C), its incorporation into a liquid blend with a freezing point ≤ -15°C allows for its use in standard liquid handling equipment. This is essential for applications like continuous filament winding or pultrusion, where the consistent delivery of a reactive liquid curing agent is paramount for process stability and product uniformity.

Synthesis of Liquid Crystalline Epoxy Resins (LCERs) Requiring Precise Isomeric Structure

The unique molecular architecture of 3-MTHPA, distinct from its 4-isomer and other cyclic anhydrides, makes it a crucial monomer for the synthesis of advanced materials like Liquid Crystalline Epoxy Resins (LCERs) . The specific geometry imparted by the 3-methyl group and the tetrahydrophthalic backbone influences the formation of mesogenic structures. Therefore, procuring the isomerically specific 3-MTHPA (CAS 5333-84-6) is mandatory for achieving the intended liquid crystalline phases and the resulting anisotropic properties in high-performance electronic materials.

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